5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H15ClN4O4 and its molecular weight is 338.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds related to "5-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" often involves their synthesis and structural characterization. For instance, studies have described the synthesis of oxadiazoline derivatives with potential as muscarinic receptor agonists, highlighting the importance of nicotinaldehyde and nicotinhydrazine in synthesizing these compounds (Guo-qiang Hu et al., 2010). Additionally, the creation of nicotinamide derivatives for antimicrobial screening against various bacterial and fungal species emphasizes the relevance of nicotinic acid in medicinal chemistry (N. Patel & Faiyazalam M. Shaikh, 2010).
Biological Activity
The biological activities of nicotinamide derivatives, including antimicrobial and herbicidal properties, are a significant area of interest. Some derivatives have shown excellent herbicidal activity against specific weeds, revealing the potential of nicotinic acid-based compounds in agricultural applications (Chen Yu et al., 2021). The antimicrobial properties of these compounds further demonstrate their versatility and potential in developing new therapeutic agents.
Molecular Docking and Antiprotozoal Activity
Compounds derived from "5-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" have been subjected to molecular docking studies to evaluate their interaction with biological targets, such as enzymes involved in microbial pathogenesis. This approach aids in understanding the molecular basis of their activity and optimizing their efficacy as antimicrobial agents (P. C. Shyma et al., 2013).
Applications in Supramolecular Chemistry
Nicotinamide and its derivatives also play a role in supramolecular chemistry, forming hydrogen-bonded networks with other molecules. This property is exploited in the synthesis of metal-organic frameworks and cocrystals, which have applications in catalysis, drug delivery, and material science (Keshab M. Bairagi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The oxadiazole ring is known to interact with its targets through hydrogen bonding due to the electronegativities of nitrogen and oxygen . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Biochemical Pathways
Oxadiazoles have been found to have a wide range of applications, including as anti-cancer agents, vasodilators, anticonvulsants, and antidiabetics . They have also been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Pharmacokinetics
The presence of the oxadiazole ring could potentially influence these properties, as it is known to have hydrogen bond acceptor properties .
Result of Action
Given the wide range of applications of oxadiazoles, it is likely that the compound could have diverse effects depending on the specific target and biochemical pathway involved .
Properties
IUPAC Name |
5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-8-18-12(23-19-8)6-16-13(20)9-4-11(15)14(17-5-9)22-10-2-3-21-7-10/h4-5,10H,2-3,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLVTPDELWMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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